molecular formula C14H11NO B11895571 1-Phenyl-1H-indol-6-OL

1-Phenyl-1H-indol-6-OL

Cat. No.: B11895571
M. Wt: 209.24 g/mol
InChI Key: DERVRNNMPZGCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1H-indol-6-OL is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring system with a phenyl group attached at the 1-position and a hydroxyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indol-6-OL can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of aryl Grignard reagents and tert-butyl azodicarboxylate, which proceeds via the double Boc-protected arylhydrazine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indol-6-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products: The major products formed from these reactions include various substituted indoles and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1H-indol-6-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indol-6-OL involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes. For example, it can inhibit enzymes like cyclooxygenase (COX) and interact with neurotransmitter receptors, leading to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-indol-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenylindol-6-ol

InChI

InChI=1S/C14H11NO/c16-13-7-6-11-8-9-15(14(11)10-13)12-4-2-1-3-5-12/h1-10,16H

InChI Key

DERVRNNMPZGCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.